molecular formula C6H7Cl2N3 B1603224 4-Chloropicolinimidamide hydrochloride CAS No. 688753-58-4

4-Chloropicolinimidamide hydrochloride

Cat. No. B1603224
M. Wt: 192.04 g/mol
InChI Key: HESAARZNMYTITM-UHFFFAOYSA-N
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Description

4-Chloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7Cl2N3 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 4-Chloropicolinimidamide hydrochloride consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The molecular weight is 192.05 .

Scientific Research Applications

Environmental Remediation Techniques

Several studies have focused on the degradation of chlorinated compounds, indicating a strong interest in environmental remediation. For instance, the sonolysis of 4-chlorophenol in aqueous solutions under various conditions shows the potential of ultrasonic irradiation in breaking down toxic chlorinated pollutants in water (Jiang, Pétrier, & Waite, 2006). Additionally, the use of catalysts like nano-MnO2 under UV irradiation for peroxymonosulfate activation presents a method for efficient degradation of chlorophenols, suggesting a promising approach for treating industrial wastewater (Eslami, Hashemi, & Ghanbari, 2018).

Sensor Development for Detection of Chlorinated Compounds

Research has also been directed towards developing sensors for detecting chlorinated pollutants. A study on a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting 4-chlorophenol highlights the advancement in sensitive and selective methods for monitoring water quality (Yan et al., 2019).

Understanding Molecular Interactions and Inhibition

Investigations into the adsorption and inhibition properties of compounds on metal surfaces, as seen in the study of 4H-1,2,4-triazole derivatives on mild steel in hydrochloric acid, shed light on corrosion prevention techniques. Such studies are crucial for developing inhibitors that protect materials in industrial applications (Bentiss et al., 2007).

Safety And Hazards

While specific safety data for 4-Chloropicolinimidamide hydrochloride is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols .

properties

IUPAC Name

4-chloropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESAARZNMYTITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619346
Record name 4-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropicolinimidamide hydrochloride

CAS RN

688753-58-4
Record name 4-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyridine-2-carboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.93 g (50 mmol) of 4-chloro-2-cyanopyridine in 40 ml of methanol are treated for one hour with 0.27 g (5 mmol) sodium methoxide. After the addition of 3.00 g (56 mmol) of ammonium chloride, refluxing is carried out for two hours. The volatile components are then removed in vacuo. The 2-amidino-4-chloropyridine hydrochloride so obtained is reacted without further purification.
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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